Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90176A
A graphical abstract is available for this content
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90183A
A graphical abstract is available for this content
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03576J
Two series of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors were synthesized via structural modifications of tazemetostat. The antiproliferative activity of compounds against SU-DHL-6, WSU-DLCL-2, K562, H358 and H1703 cancer cell lines and the toxicity against HEK293T cells were evaluated. The most promising compound 12e had a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2 and K562 cells (IC50 = 0.55 μM, 0.95 μM and 1.68 μM, respectively) and low toxicity against HEK-293T cells (CC50 = 15.09 μM). The preliminary structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities. The biological evaluation showed that 12e can significantly affect lymphoma cell morphology, and induce the apoptosis of SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration. These findings indicated that 12e would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04171A
Pudding-like Fe/C materials were successfully synthesized via an emulsion cross-linking method followed by a heat-treatment process. The morphologies and compositions can be easily controlled via adjusting the heat-treatment temperature. XRD, SEM, TEM, XPS, VSM, BET surface area measurements and zeta potential analysis were used to characterize the as-prepared samples. The adsorption capacity of MB (methylene blue) was systematically studied in different initial concentrations and pH of MB solution and at ambient temperature. Kinetics and isotherm synthesis were fitted well with the model of pseudo-second-order and Langmuir isotherms, respectively. The pudding-like Fe/C composites exhibited excellent adsorption performance in the removal of MB and the maximum adsorption capacity was 243.9 mg g−1, which was obtained for a 100 mg L−1 of MB solution at pH 7.0 and 25 °C. After ten cycles of adsorption experiments, the adsorption capacity can be maintained at about 93%, which indicated that the pudding-like Fe/C exhibited excellent adsorption stability and reusability.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04573K
In this study, La2YBiO6 double perovskites were prepared using a sol–gel method and La2YBiO6 double perovskites decorated on multiwalled carbon nanotubes (LYB/MWCNTs) were prepared using a sonication method. LYB/MWCNTs displayed strong conductivity, electrocatalytic activity, and fast electron transfer. These features are essential for the simultaneous detection of nitrofurantoin (NFT) and ascorbic acid (AA) in biological samples. Various structural and morphological characterization approaches were used to validate the development of LYB/MWCNTs. LYB/MWCNTs/GCE were analysed using electrochemical techniques. Interestingly, LYB/MWCNTs displayed the lowest detection limit for NFT of 13.74 and AA of 12.37 nM with a linear concentration range of 10–120 nM (NFT and AA) whereas the individually estimated LOD for NFT and AA (10–120 nM) was 10.94 nM and 13.43 nM, respectively. The developed sensor demonstrates significant selectivity and its practicability for the detection of NFT and AA in food samples was investigated with good recoveries.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04862D
Unusual diastereomeric C1,C2,C3-functionalized carba[3]ferrocenophanes with two stereogenic centres have been obtained using a ring closing reaction, based upon double/two-fold 1,4-Michael addition under solid support conditions. The [3]ferrocenophanes are the first known structures among the class of saturated tri-functionalized carba[3]ferrocenophanes. One meso-type (1S,2s,3R) and two enantiomeric (1S,3S and 1R,3R) [3]ferrocenophanes have been identified and characterized. A mechanism has been proposed to understand the possible mode of nucleophilic attack that led to the unusual stereoisomeric tri-functionalized ferrocenophanes. The heterocycle functionalized ferrocenophanes with three pyridyl chains oriented in different directions have been used as antennas to explore the sensing of picric acid selectively at the ppb level.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04122K
Photochromic materials have been found to be promising for a broad range of applications. However, it remains a great challenge to develop new photochromic materials. In this work, a dihydroanthracene-based photochromic organic molecule 9,10-bis(di(pyridine-4-yl)methylene)-9,10-dihydroanthracene (L) was developed as a functional ligand to construct a LMOF-based sensor material [Cd2L(HBTC)2·2H2O·2i-PrOH]n (1) (LMOF = luminescent metal–organic framework; H3BTC = benzene-1,3,5-tricarboxylic acid; i-PrOH = isopropanol). 1 is constructed using a 6-connected [Cd2(COO)2]2+ cluster, a 4-connected L unit and a HBTC double-bridge and exhibits a two-dimensional (2-D) (4,6)-connected architecture. 1 has good water and thermal stability. Before and after photochromism, this LMOF exhibits different luminescence properties, which results in dual-response and highly selective sensing properties. 1 can detect TNP with high sensitivity and selectivity in aqueous media by luminescence quenching effects. More importantly, 1′ (1 after photochromism) shows ultrahigh sensing sensitivity and selectivity towards MnO4− (the second highest Ksv of 4.08 × 105 M−1). Furthermore, 1′ can identify MnO4− in the presence of a similar strong oxidizing anion Cr2O72−. In addition, quenching sensing mechanisms are discussed in detail. This work will contribute to the development of highly efficient dual-response sensors.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04117D
Transition metal phosphides (TMPs) with an adjustable structure can greatly promote the activity of water electrolysis owing to the zero-valence metal property of P. Therefore, designing the structure of metal phosphides by regulating the structure of the metal–organic framework (MOF) precursor is an important method to optimize the performance of catalysts. Herein, we prepared a P-doped FeNi compound by utilizing a low-temperature phosphating bimetallic organic framework, which was grown on an NiFe foam (NFF) using terephthalic acid and 2-methylimidazole as ligands through a hydrothermal method. Compared to monometallic phosphides, bimetallic phosphides have shown excellent electrocatalytic performance. The overpotential of P-FeNi@NFF was only 194 mV for the oxygen evolution reaction at a current density of 10 mA cm−2. In addition, the overall water splitting (OWS) performance of P-FeNi@NFF was analyzed. A current density of 10 mA cm−2 could be achieved with a cell voltage of 1.59 V, and the OWS process could continue for at least 27 h at a high current density of 500 mA cm−2. Its excellent catalytic performance was mainly attributed to the excellent conductivity of the phosphide catalyst on the conductive substrate. Additionally, the lattice distortion resulting from a lattice mismatch between Ni2P and Fe2P could accelerate electron transfer, thus greatly improving the intrinsic activity of the catalyst.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03072E
Adsorptive denitrogenation and desulfurization are of great importance owing to their mild operating conditions, no requirement of hydrogen, and high quality of the gasoline distillate. Herein, we report the facile one-pot synthesis of CYCU-3@Al2O3 composites via the reaction of 4,4′-stilbenedicarboxylic acid as a ligand and γ-Al2O3 beads as a support. The synthesized composites were fully characterized using various analytical instruments and applied as an adsorbent for the removal of sulfur- and nitrogen-containing compounds (SCCs and NCCs) from a model oil. The CYCU-3@Al2O3 composite with 12.7% loading of CYCU-3 was observed to be very efficient adsorbent not only for SCCs with the adsorption capacity being 360.2 mg (1.95 mmol) dibenzothiophene per gram of MOF, 163.2 mg (1.22 mmol) benzothiophene per gram of MOF, 134 mg (1.59 mmol) thiophene per gram of MOF, but also for NCCs with the adsorption capacity being 288 mg (3.64 mmol) pyridine per gram of MOF, 315 mg (2.44 mmol) quinoline per gram of MOF, 340 mg (1.89 mmol) acridine per gram of MOF, 175 mg (1.49 mmol) indole per gram of MOF. Furthermore, about 98–99% of the desulfurization and denitrogenation capacities were recovered after the regeneration of the composites. The main factors responsible for the excellent adsorption performance of the adsorbent include its high surface area and porosity, specific pore size and presence of bridged hydroxide groups and aromatic rings in the organic ligand.
Photocatalytic dehydrogenation of ammonia borane over Ti3C2/MOF-supported Pd-doped Co nanoparticles†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04017H
Hydrogen storage in chemicals is regarded as one of the sustainable techniques for tackling the energy-related challenges. However, hydrogen production from ammonia borane (NH3BH3, AB) is restricted by the inherent activity of metallic catalysts, which may be boosted by light irradiation. Herein, Pd-doped Co nanoparticles (NPs) were incorporated into a Zr-MOF composite composed of MXene-derived Ti3C2 nanosheets and UiO-66-NH2 (denoted as TUNS) by a double-solvent approach, obtaining a CoPd@TUNS composite. The optimized Co30Pd@TUNS composite exhibited outstanding catalytic activity for the complete dehydrogenation of AB within 0.6 min under 300 W Xe lamp light, with a high turnover frequency of 130.37 molH2 (molmetal)−1 min−1 at 298 K. The activity of Co30Pd@TUNS increased 10-fold under light irradiation as compared to that in the dark. For photocatalytic dehydrogenation, Co30Pd@TUNS was more active than Co30Pd@UiO-66-NH2 and Co30Pd/Ti3C2. Its excellent performance might be attributed to multiple factors including the photo-harvesting MOF generating electron–hole pairs, Ti3C2 nanosheets promoting the charge separation, and the Schottky effect facilitating electron migration to metal NPs for activating the substrate via an electron-deficient BH3 moiety, along with the attack of photogenerated hydroxyl radicals and water molecules. Moreover, the kinetic study manifested that AB dehydrogenation is a zero-order reaction with regard to the substrate. The great stability and recyclability of Co30Pd@TUNS was also confirmed after 5 runs. This study would widen a pathway for the design of an efficient MOF-based catalyst for hydrogen generation in the energy-related field.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03398H
The surface atomic arrangement and defective structures of electrocatalysts play a crucial role in determining their catalytic activity and selectivity. Hematite (α-Fe2O3) nanostructures with oxygen vacancies are promising electrocatalysts for the oxygen reduction reaction (ORR) due to their low-cost and environmental friendliness. However, a systematic study of their ORR performance, especially selectivity at high oxygen vacancy concentrations, is still lacking. In this study, we synthesized α-Fe2O3 nanosheets with surface oxygen vacancies using a simple solvothermal reaction followed by a liquid phase NaBH4 reduction method. The oxygen vacancy amount was adjusted by varying the concentrations of NaBH4 solution, and it was found that increasing the oxygen vacancy concentration from 11.4% to 43.4% improved the ORR activity, but further increasing it to 77.3% deteriorated the crystalline quality and thus affected the ORR performance. The optimized sample (α-Fe2O3-1 M), treated with a 1 M NaBH4 solution, showed a high limiting current density of 5.75 mA cm−2 at 0.4 V vs. the reversible hydrogen electrode (RHE). The observed enhancement in ORR activity can be attributed to the optimal surface oxygen vacancies, which improve catalytic kinetics and increase the exposure of active sites.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03920J
In this work, a magnetic H3PW12O40(POT)/NiFe2O4/MIL-88A(Fe) nanocomposite was fabricated by the hydrothermal method and utilized as a stable and effective ternary adsorbent for the removal of ciprofloxacin (CIP) and tetracycline (TC) from aqueous solution. Characterization of the magnetic nanocomposite was performed by Fourier transform infrared (FT-IR) spectroscopy, X-ray powder diffraction (XRD), field emission scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), transmission electron microscopy (TEM), vibrating-sample magnetometer (VSM) measurement, Brunauer–Emmett–Teller (BET) specific surface area measurement, Raman spectroscopy and zeta potential analysis. Factors influencing the adsorption capacity of POT/NiFe2O4/MIL-88A(Fe) including primary dye concentration, pH, temperature, and adsorbent dose were analyzed. The maximum adsorption capacities of POT/NiFe2O4/MIL-88A(Fe) for TC and CIP were 200.93 mg g−1 and 181.12 mg g−1 at 25 °C, respectively. Moreover, the POT/NiFe2O4/MIL-88A(Fe) adsorbent had good regeneration capacity and reusability after three cycles of use. The adsorption process fit well with the Freundlich isotherm model and pseudo-second-order adsorption kinetics model, demonstrating a multilayer adsorption and chemical adsorption behavior. The adsorption mechanism was mainly ascribed to the electrostatic attraction and π–π interactions. According to these results, POT/NiFe2O4/MIL-88A(Fe) can act as an effective reusable adsorbent for the fast elimination of TC and CIP antibiotic drugs from aqueous solution.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04530G
The poor tumour accumulation of nanoparticles (NPs) severely hampers the therapeutic efficacy of NPs, which is mainly attributed to the inadequate drug distribution within tumour tissues. Developing an intracellular in situ assembling system (IIAS) that can form micro-sized aggregations as drug depots for the prolonged retention of drugs inside tumour cells and deeply penetrate tumour tissues owing to the initial small size of the NPs is a promising strategy for enhancing the tumour accumulation of drugs and improving their chemotherapeutic efficacy. Herein, smart in situ assembling nanoparticles (named DOX-uNPs) with an ultrasmall size of approximately 8 nm were prepared by encapsulating doxorubicin (DOX) into the hydrophobic domains of human serum albumin (HSA). After extravasating into tumour cells, the DOX-uNPs aggregated into micro-sized particles as drug depots through a thio-disulfide exchange reaction between neighboring nanoparticles triggered by the elevated level of reduced glutathione (GSH) to achieve the sustained release of DOX, which was visually confirmed by the fluorescent imaging of the sections of tumours after systemic administration. Furthermore, the in vivo anti-lymphoma results of the DOX-uNPs demonstrated a dramatic tumour reduction of approximately 71% when compared with free DOX. Thus, this smart in situ aggregating nanoparticles system provides a promising nanoplatform for both deep tumour penetration and prolonged tumour retention, which is a robust strategy for higher tumour accumulation of intracellular targeted drugs for enhanced therapeutic efficacy.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04022D
We present a comprehensive reaction mechanism for the benzyne formation through the 1,2-di-iodobenzene photolysis, a topic of major interest in organic synthesis. Our findings firmly support the experiment-based hypothesis of Kharasch and Sharm [Chem Comm, 1967, 10, 492–493], revealing that C–I bonds break homolytically. Upon photolysis, benzyne and molecular iodine are the ground-state products resulting from a non-adiabatic deactivation, whereas the 2-iodo phenyl radical is produced from the triplet excited state. The confluence of both funnels at the same conical point sharpens the competition, significantly limiting the organic synthesis of specific products. Results further indicate that benzyne forms via a two-step process involving the elimination of both iodine atoms without a radical intermediate.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04299E
As a typical representative of antibiotics, tetracycline is widely used in medicine and aquaculture due to its low cost and strong antibacterial ability. However, it is difficult for humans or animals to metabolize completely, resulting in the aggravation of water pollution in aquatic environments. Therefore, it is urgent to explore advanced photocatalysts for the degradation of antibiotics. In this work, we prepared a spherical manganese dioxide-ceria (MnCeOx) solid solution by a simple one-step hydrothermal method and evaluated its photocatalytic degradation activity towards tetracycline using a Xe lamp. The study of the structure and optical properties showed that doping of Mn cations into a ceria lattice can introduce defect energy levels to narrow the band gap, which can then increase the number of surface oxygen vacancies, so as to improve the adsorption of tetracycline and promote the separation and transfer of photogenerated electrons and holes. MnCeOx-10 with the highest oxygen defect showed the best photocatalytic performance (the promising degradation efficiency was 65% in 90 minutes), which was about 2.3 times and 1.3 times higher than those of the original CeO2 and MnOx/CeO2 catalysts, respectively. In addition, the capture experiment verified that ˙O2− and h+ should be the reasons for enhancing the degradation process. This study provides guidance and a practical basis for the development of an efficient rare-earth photocatalyst system.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03678B
Ultrasonic assisted hydrothermal and calcination methods were used to prepare type II heterojunction ZnBi2O4/g-C3N4 (ZBN) photocatalysts. The crystal structures, elemental compositions, morphologies and optical properties of the prepared monomer and heterojunction photocatalysts were characterized. The photocatalytic degradation efficiency of acid red B reached 95% in 180 min under UV irradiation, which was 1.82 and 1.44 times higher than that of g-C3N4 and ZnBi2O4, respectively, and the reaction rate constants were increased from 0.004 min−1 and 0.005 min−1 to 0.015 min−1. ZBN exhibited high photocatalytic activity, and the enhancement of activity can be attributed to the construction of the type II heterostructure and reduced carrier recombination. The degradation experiments of carmine, AO7, MO, MB and RhB showed that the composite ZBN had a better degradation effect on different dyes. The results of radical trapping experiments and EPR tests showed that ˙O2− plays a crucial role in the photocatalytic degradation of acid red B. Finally, the mechanism of the photocatalytic degradation of acid red B by ZBN was investigated by combining EPR, VB-XPS and radical trapping experiments.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04628A
A high reactivity of 3-triflyloxybenzynes in the macrocyclization reaction with tetrahydrofuran (THF) was recently reported by Cheng et al. and it was analyzed by our group using DFT calculations. We found that the transformation proceeds through an overlooked pathway arising from 1,2-dicarbene reactivity and via the intermediacy of a de-aromatized cyclic allene and not the ortho-triflyloxy aryl anion suggested by Cheng et al. The 1,2-dicarbene reactivity of the arynes was proved using natural bond orbital, electron localization function, and frontier orbital analysis. The stability of various 1,2-dicarbene-type benzynes was determined by two key factors, first, the spatial extent of the donating orbital on the C2 atom which is dependent on the π-donation ability of the substituents, and second, the electron occupancy of the orbital which is in turn dependent on the σ-donation ability of the substituents. The reactivity of various 3-triflyloxybenzynes were found to be dependent on the distortion magnitude required to reach the transition state.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04478E
The gradual depletion of fossil fuels and rapid consumption of energy have greatly advanced the development of sustainable energy sources. Transition metal phosphides (TMPs) show high catalytic properties and durability for water-splitting. In this work, a carbon-coated porous nanosphere electrocatalyst (MoP/MoNiP@C) is prepared by combining polypyrrole, phosphomolybdate (PMo12) and nickel ions as supramolecular precursors through mutual electrostatic attraction, followed by a one-step high-temperature calcined phosphating process. The hydrogen evolution activities and stability of MoP/MoNiP@C and control samples are tested in 0.5 M H2SO4 and 1.0 M KOH solutions. MoP/MoNiP@C exhibits high HER activity with overpotentials of 138 (0.5 M H2SO4) and 132 (1.0 M KOH) mV with a current density of 10 mA cm−2 and corresponding Tafel slopes of 61 and 88 mV dec−1, respectively. The synergistic effect between MoP and MoNiP greatly improves the HER activity of MoP/MoNiP@C and the porous structure accelerates the charge transfer rate during the electrochemical process. Furthermore, the special doping properties of polypyrrole can enhance the conductivity by doping with transition metal ions, thereby improving the hydrogen evolution properties. This study provides experimental guidance for the preparation of polypyrrole based electrocatalysts for application in energy conversion and storage fields.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03877G
The analysis of methylaluminoxanes (MAOs) is strictly hampered by their high reactivity, in particular, toward oxygen and water. Commercially available modified MAO (MMAO) has received major interest as a cocatalyst in olefin polymerization. The cocatalytic activity of MMAO is mainly linked to its chemical composition, and a complete understanding of the precise structure of these complex molecules is still lacking. To this aim, we have used in this study our recently developed piASAP technique to analyze air-sensitive MMAO-12 by mass spectrometry. The analysis of MMAO-12 was performed by ion mobility-mass spectrometry and Fourier transform mass spectrometry. The molecular analysis unveiled ten main families of MMAO clusters, whose isotopic patterns are separated by m/z 57.999 corresponding to the MAO repeat unit (CH3AlO). The collision cross-section (CCS) values of these MMAO clusters were determined by ion mobility spectrometry (IMS). It was found that the detected lower molecular weight (MW) oligomers are probably representative segments of MMAO-12 that could be derived from pyrolysis and hydrolysis, as it has been typically observed in the pyrolysis of polymers by atmospheric solid analysis probe (ASAP).
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04897G
Silica-coated Iron oxide (Fe3O4@SiO2-NP) and silica (SiO2-NP) nanoparticles were prepared and derivatized with a Eu(III) complex to yield magneto-fluorescent (Fe3O4@SiO2-NP:C2) and fluorescent (SiO2-NP:C2) nanomaterials that could work as possible biosensors. The Fe3O4-NP core is inactive, although it contains an important property, magnetism, allowing particles to be directed to where they are needed. The Fe3O4@SiO2-NP:C2 and SiO2-NP:C2 (without magnetism) acted as fluorescent probes by means of an anchored europium (Eu) complex, which was used as fluorescence promoter, holding condensed aromatic ring as neutral ligands working as antenna – phenanthroline – that enhanced the fluorescence. The results showed that the cytotoxicity of the samples was almost inexistent, while fluorescent character was maintained unaltered in cellular medium for all the studied materials. This work provides new understandings through these nanomaterials for their potential application in imaging, representing a less toxic, more economically viable and sustainable solution, compared to existing ones.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.20 | 102 | Science Citation Index Science Citation Index Expanded | Not |
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